N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide
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Overview
Description
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide is a chemical compound that features a benzamide group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Mechanism of Action
Target of Action
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide is a compound that has been reported to have a wide spectrum of pharmacological activities Compounds with similar structures, such as 1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and immune response.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to inhibit their activity . This interaction may result in changes to cellular processes controlled by these targets, leading to the observed pharmacological effects.
Biochemical Pathways
Given the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to cell signaling, gene expression, and immune response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide typically involves the following steps:
Preparation of 3-amino-1H-1,2,4-triazole: This can be synthesized through the cyclocondensation of aminoguanidine with formic acid or its derivatives.
Formation of the Benzamide Derivative: The 3-amino-1H-1,2,4-triazole is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring .
Scientific Research Applications
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its ability to interact with various biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the benzamide group.
N-[(3-amino-1H-1,2,4-triazol-3-yl)methyl]benzamide: A positional isomer with the amino group at a different position on the triazole ring.
Uniqueness
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide is unique due to the specific positioning of the amino group on the triazole ring and the presence of the benzamide group.
Properties
IUPAC Name |
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELRWQHVUYEFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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